

Bioactivity of derivatives synthesized from 5-Bromo-2-methylpyridine N-oxide

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridine N-oxide

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Bioactivity of Pyridine Derivatives: A Comparative Analysis

A comparative guide for researchers, scientists, and drug development professionals on the bioactivity of pyridine derivatives. This guide focuses on a series of compounds synthesized from 5-Bromo-2-methylpyridin-3-amine, a closely related analogue to **5-Bromo-2-methylpyridine N-oxide**, due to the limited availability of comprehensive bioactivity data for derivatives of the latter.

While **5-Bromo-2-methylpyridine N-oxide** is a valuable intermediate in medicinal chemistry, detailed studies on the biological activities of its direct derivatives are not extensively documented in publicly available research.[1][2] However, significant research has been conducted on derivatives of the structurally similar compound, 5-Bromo-2-methylpyridin-3-amine. This guide provides a comparative analysis of the bioactivity of a series of novel pyridine derivatives synthesized via Suzuki cross-coupling from this starting material, as reported in a study by Ali et al. (2017).[3] The study explores their potential as anti-thrombolytic and antibacterial agents.

Comparison of Bioactive Pyridine Derivatives

The synthesized pyridine derivatives demonstrated notable differences in their biological activities. The following tables summarize the quantitative data for their anti-thrombolytic and biofilm inhibition properties.

Table 1: Anti-thrombolytic Activity of Synthesized Pyridine Derivatives[3]

Compound ID	Structure (Aryl Group)	% Clot Lysis
4a	N-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide	35.15
4b	N-(5-(3,5-dimethylphenyl)-2-methylpyridin-3-yl)acetamide	41.32
4c	N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide	29.87
4d	N-(5-(4-iodophenyl)-2-methylpyridin-3-yl)acetamide	32.45
4e	N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide	25.67
4f	N-(5-(4-bromophenyl)-2-methylpyridin-3-yl)acetamide	38.76
4g	N-(5-(3-bromophenyl)-2-methylpyridin-3-yl)acetamide	22.11
4h	N-(5-(3,4-difluorophenyl)-2-methylpyridin-3-yl)acetamide	19.89
4i	N-(5-(3-chloro-4-fluorophenyl)-2-methylpyridin-3-yl)acetamide	28.54
Streptokinase	Positive Control	75.00
Water	Negative Control	5.00

Table 2: Biofilm Inhibition Activity of Synthesized Pyridine Derivatives against Escherichia coli[3]

Compound ID	% Biofilm Inhibition
4a	75.34
4b	82.19
4c	69.86
4d	78.08
4e	65.75
4f	91.95
4g	60.27
4h	54.79
4i	72.60

Experimental Protocols

Synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide (Intermediate 3)[3]

A solution of 5-bromo-2-methylpyridine-3-amine (2 g), acetic anhydride (1.95 g), and acetonitrile (20 mL) was stirred at 60 °C under a nitrogen atmosphere. A few drops of 96% H₂SO₄ were added, and stirring was continued for 30 minutes. The reaction progress was monitored by Thin Layer Chromatography (TLC). After completion, the solvent was evaporated, and the mixture was cooled to room temperature. Water was added dropwise to precipitate the product. The mixture was stirred for approximately one hour and then filtered. The resulting solid was washed with deionized water and dried.

General Procedure for Suzuki Cross-Coupling (Synthesis of Compounds 4a-4i)[3]

N-[5-bromo-2-methylpyridine-3-yl]acetamide (0.1 g), tetrakis(triphenylphosphine)palladium (5 mol %), and 1,4-dioxane (2 mL) were placed in a Schlenk flask and stirred at room temperature for 30 minutes. The respective arylboronic acid (1.1 mmol), potassium phosphate (1.5 mmol), and water (0.5 mL) were then added. The reaction mixture was stirred at 85–95 °C for over 15

hours. After cooling to room temperature, the mixture was filtered and diluted with ethyl acetate (50 mL). The organic layer was washed with brine and dried over anhydrous sodium sulfate. The solvent was removed by rotary evaporation, and the crude product was purified by column chromatography.

Anti-thrombolytic Activity Assay[3]

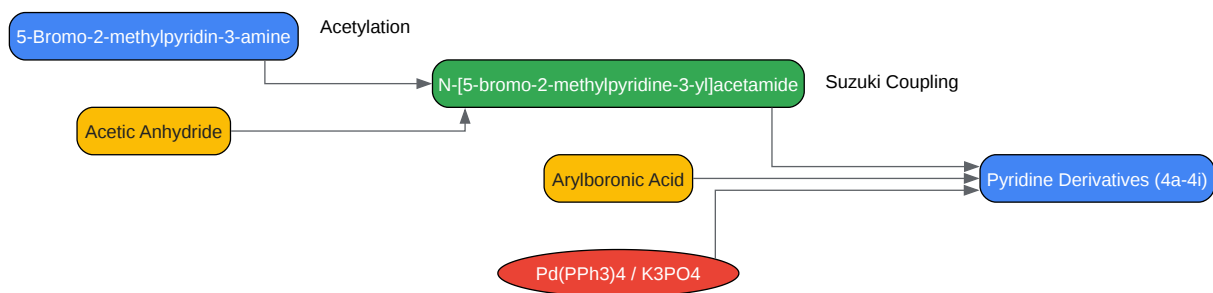
Venous blood was drawn from healthy human volunteers and transferred to pre-weighed sterile microcentrifuge tubes (0.5 mL/tube). The tubes were incubated at 37 °C for 45 minutes to allow for clot formation. After clot formation, the serum was completely removed, and the clot weight was determined. Each tube containing a clot was treated with 100 µL of the test compound solution. Streptokinase was used as a positive control and water as a negative control. The tubes were then incubated at 37 °C for 90 minutes, and the percentage of clot lysis was calculated.

Biofilm Inhibition Assay[3]

The assay was performed in 96-well microtiter plates. A culture of *Escherichia coli* was grown overnight in Tryptic Soy Broth (TSB). The culture was then diluted, and 100 µL was added to each well of the microtiter plate along with the test compounds. The plates were incubated at 37 °C for 24 hours. After incubation, the contents of the wells were discarded, and the wells were washed with phosphate-buffered saline (PBS). The remaining attached bacteria were stained with crystal violet. The stain was then solubilized with glacial acetic acid, and the absorbance was measured at 630 nm. The percentage of biofilm inhibition was calculated by comparing the absorbance of the test wells with the control wells.

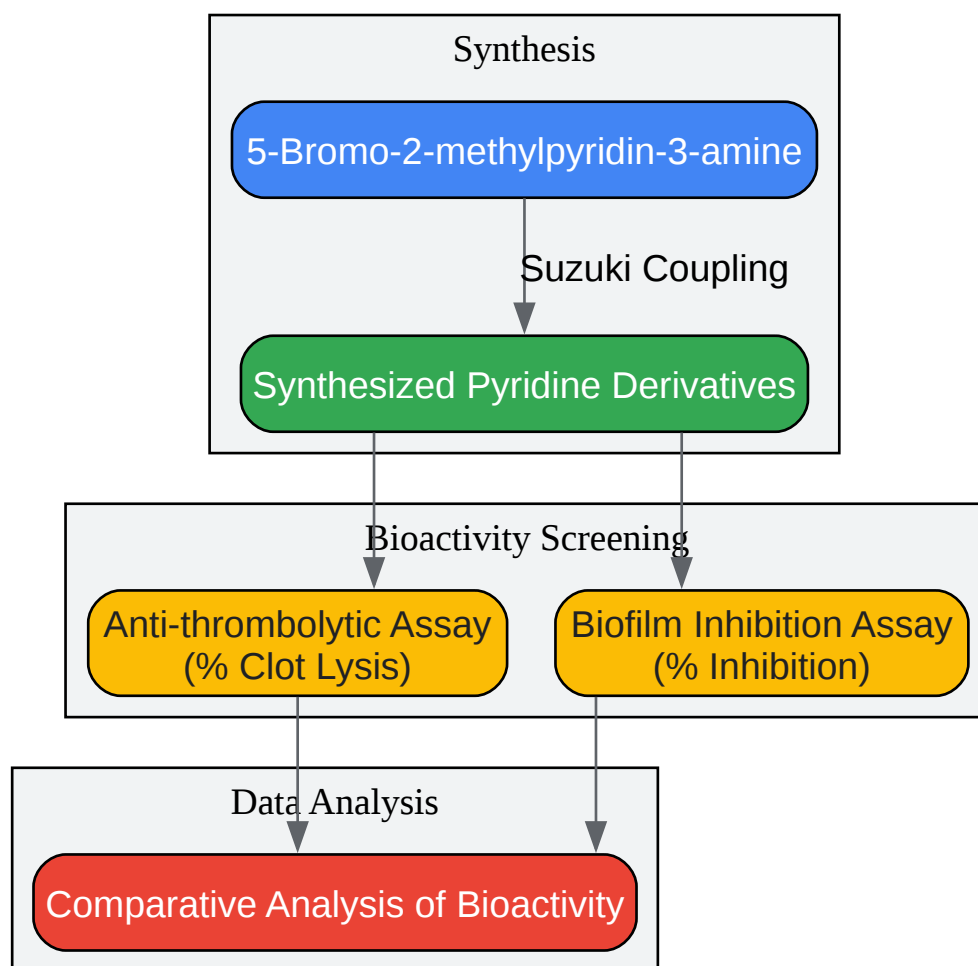
Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for the bioactivity screening.



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Caption: Synthetic route to the bioactive pyridine derivatives.



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Caption: Workflow for bioactivity screening and analysis.

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